molecular formula C20H14ClF3N2O2 B2629954 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide CAS No. 692287-72-2

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide

Cat. No. B2629954
M. Wt: 406.79
InChI Key: HAQZMVLIHIJSRN-UHFFFAOYSA-N
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Description

“2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide” is a chemical compound . It’s a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient in the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) like this compound is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of this compound is C8H8ClF3N2 .


Chemical Reactions Analysis

The synthesis of compounds like pyridalyl, which are similar to the compound , encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in the structure of TFMP derivatives like this compound bestows many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Thrombin Inhibition

Lee et al. (2007) discovered that acetamides, including those with chloro and trifluoromethyl groups, serve as potent thrombin inhibitors, which could have implications for developing new anticoagulant therapies. The study highlighted the efficacy of specific substituents in enhancing the inhibitory activity against thrombin, an essential target for antithrombotic therapy (Lee et al., 2007).

Anticancer Properties

Vinayak et al. (2014) synthesized novel acetamide derivatives with the chloro, pyridinyl, and trifluoromethyl groups and tested their cytotoxicity on various cancer cell lines. Their findings revealed that certain derivatives exhibited significant cytotoxicity, indicating potential applications in cancer treatment (Vinayak et al., 2014).

Sigma-1 Receptor Modulation

Kuznecovs et al. (2020) focused on the synthesis of a fluorinated derivative of the sigma-1 receptor modulator E1R, involving a trifluoromethyl pyridinyl acetamide structure. This work contributes to the development of novel sigma-1 receptor ligands with potential therapeutic applications in neurodegenerative diseases (Kuznecovs et al., 2020).

Antimicrobial Activity

Fuloria et al. (2009) investigated the antimicrobial properties of novel imines and thiazolidinones derived from 4-chloro-3,5-dimethylphenoxyacetamide, demonstrating their potential as new antimicrobial agents. This study suggests the capability of chloro and phenoxyacetamide derivatives in contributing to the development of new antimicrobial therapies (Fuloria et al., 2009).

PI3K/mTOR Inhibition

Modification of compounds related to PI3K/mTOR inhibitors by incorporating acetamide groups has shown to improve metabolic stability, highlighting the relevance of such modifications in enhancing the therapeutic profile of potential cancer treatments. This area of research is crucial for developing more effective and stable anticancer agents (Stec et al., 2011).

Future Directions

TFMP and its derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It’s expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-15-10-13(20(22,23)24)12-25-17(15)11-19(27)26-16-8-4-5-9-18(16)28-14-6-2-1-3-7-14/h1-10,12H,11H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQZMVLIHIJSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide

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